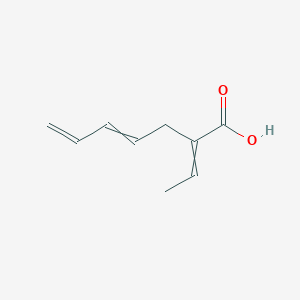

2-Ethylidenehepta-4,6-dienoic acid

Description

Structure

3D Structure

Properties

CAS No. |

61097-41-4 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-ethylidenehepta-4,6-dienoic acid |

InChI |

InChI=1S/C9H12O2/c1-3-5-6-7-8(4-2)9(10)11/h3-6H,1,7H2,2H3,(H,10,11) |

InChI Key |

AJRODPYVVLJXBT-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(CC=CC=C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Palladium-Catalyzed Co-oligomerization of Butadiene and Carbon Dioxide

A significant route to 2-ethylidenehepta-4,6-dienoic acid involves the palladium-catalyzed reaction between butadiene and carbon dioxide. This process can lead to the formation of ester derivatives which are then converted to the free acid, or under specific conditions, can yield the acid more directly.

Formation of Octadienyl Esters of this compound

The co-oligomerization of butadiene and carbon dioxide in the presence of tertiary phosphine (B1218219)–palladium complexes provides a direct pathway to octadienyl esters of (E)-2-ethylidenehepta-4,6-dienoic acid. rsc.org This reaction is typically conducted under mild temperature and pressure conditions, for instance, at 70 °C and 100 atm. rsc.org Alongside the desired esters, other products such as (E)-2-ethylidenehept-6-en-5-olide and octadienyl esters of 2-vinylhepta-4,6-dienoic acid may also be formed. rsc.org The choice of phosphine ligand attached to the palladium catalyst can influence the distribution of these products. google.com

Table 1: Products of Palladium-Catalyzed Co-oligomerization of Butadiene and CO2

| Product | Chemical Name |

|---|---|

| 3b, c | Octadienyl esters of (E)-2-ethylidenehepta-4,6-dienoic acid |

| 2 | (E)-2-ethylidenehept-6-en-5-olide |

| 4b, c | Octadienyl esters of 2-vinylhepta-4,6-dienoic acid |

> Data sourced from Journal of the Chemical Society, Perkin Transactions 1. rsc.org

Direct Formation via Oxidative Addition Pathways

The free (E)-2-ethylidenehepta-4,6-dienoic acid can be obtained from its octadienyl esters through a process involving oxidative addition. rsc.org At elevated temperatures, such as 90 °C, the octadienyl esters of (E)-2-ethylidenehepta-4,6-dienoic acid can react in the presence of a palladium(0) species. This reaction proceeds via an oxidative addition of the allyl carbon–oxygen bond of the ester to the palladium center, leading to the formation of octa-1,3,7-triene (B93252) and the desired carboxylic acid. rsc.org Subsequent reactions of the carboxylic acid in the presence of palladium-tertiary phosphine complexes can lead to other derivatives like (E)-2-ethylidenehept-5-en-4-olide and 2-ethylhepta-2,4-dien-4-olide. rsc.org

General Palladium-Catalyzed Approaches for Conjugated Dienoic Acid Derivatives

While specific examples for the synthesis of this compound via Heck, Suzuki-Miyaura, and Negishi reactions are not extensively documented in the literature, these powerful palladium-catalyzed cross-coupling reactions represent general and viable strategies for the synthesis of conjugated dienoic acids and their derivatives. The principles of these reactions can be applied to construct the carbon skeleton of the target molecule.

Heck-Type Alkylenation Reactions

The Heck reaction, a cornerstone of C-C bond formation, involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgyoutube.com In the context of synthesizing derivatives of this compound, a potential strategy would involve the coupling of a suitable vinyl halide with an acrylate (B77674) derivative. The reaction typically exhibits high stereoselectivity, favoring the formation of trans-substituted alkenes. organic-chemistry.org The choice of catalyst, ligands, and reaction conditions can be tailored to optimize the yield and selectivity of the desired dienoic acid ester, which could then be hydrolyzed to the free acid. organic-chemistry.orgnih.gov

Suzuki-Miyaura Coupling Variants

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. For the synthesis of conjugated dienoic esters, a vinylboronic acid or ester could be coupled with a halo-acrylate derivative. libretexts.orgresearchgate.net The stereochemical outcome of the Suzuki-Miyaura coupling can be controlled to produce specific isomers of the dienoic ester. researchgate.net

Negishi Coupling Strategies

The Negishi coupling reaction provides another powerful tool for C-C bond formation by coupling an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. wikipedia.org This method is particularly noted for its high reactivity and the ability to form bonds between various types of carbon atoms (sp, sp2, and sp3). wikipedia.org A plausible route to a derivative of this compound using the Negishi coupling would involve the reaction of an organozinc reagent, such as a vinylzinc halide, with a suitable halo-acrylate ester. The Negishi coupling often proceeds with high stereospecificity.

Stereoselective Synthetic Routes

Stereoselective methods are paramount in organic synthesis to control the spatial arrangement of atoms, which is crucial for the biological activity and physical properties of molecules. For a compound like this compound, with multiple sites of unsaturation, achieving high stereopurity is a significant synthetic challenge.

Ethylidenemalonic Ester Condensation Approaches

A plausible, though less commonly detailed, route to α,β-unsaturated acids like the target compound is through a modification of the Knoevenagel-Doebner condensation. This approach would theoretically involve the condensation of a suitable aldehyde, in this case, a hepta-2,4-dienal, with an ethyl-substituted malonic acid derivative. The subsequent decarboxylation of the resulting intermediate would yield the desired this compound. The stereoselectivity of the ethylidene double bond in this approach can be influenced by reaction conditions and the nature of the catalyst and solvent system employed. A related strategy involves the use of methylene (B1212753) tethered cyclic 1,3-diesters, which upon decarboxylation can yield α,β-unsaturated acids with high E-stereoselectivity.

Alkyne Elementometalation-Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a powerful and highly versatile strategy for the stereocontrolled synthesis of dienes and polyenes. nih.gov This methodology, particularly the Negishi (involving organozinc) and Suzuki (involving organoboron) couplings, allows for the formation of carbon-carbon bonds with exceptional control over the geometry of the resulting double bonds. nih.govyoutube.com

A general approach to a molecule like this compound would involve the coupling of two key fragments: a vinylmetallic species and a vinyl halide. The synthesis relies on alkyne elementometalation, where an alkyne is converted into a vinylmetallic reagent with defined stereochemistry. nih.gov For instance, hydrozirconation or hydroboration of a terminal alkyne generates the corresponding E-vinylmetallic species, which can then be coupled with a suitable vinyl halide partner in the presence of a palladium catalyst.

The key advantages of this method are its high efficiency, stereoselectivity (often ≥98%), and broad functional group tolerance. nih.gov By carefully selecting the geometry of the vinyl halide and the vinylmetallic coupling partners, chemists can systematically synthesize all possible stereoisomers of a target dienoic or trienoic ester. nih.gov

| Reaction Data: Palladium-Catalyzed Cross-Coupling Features | |

| Reaction Type | Negishi and Suzuki Cross-Coupling |

| Catalyst | Palladium(0) complexes (e.g., Pd(PPh₃)₄) |

| Coupling Partners | Vinyl Halides (I, Br) and Vinylmetallic Reagents (Zn, B, Al, Zr) |

| Key Features | High stereoselectivity (retention of double bond geometry) |

| Broad substrate scope and functional group tolerance | |

| Application | Synthesis of all conceivable types of acyclic alkenes and oligoenes |

Regio- and Enantioselective Hydrogenation of α-Substituted Dienoic Acids

For the synthesis of chiral versions of α-substituted γ,δ-unsaturated acids, the regio- and enantioselective hydrogenation of a conjugated α-substituted dienoic acid precursor is a highly effective and atom-economical method. acs.orgnih.govacs.org Research has demonstrated that a rhodium complex incorporating a specific ferrocene-based ligand, known as Trifer, can catalyze this transformation with exceptional levels of control. acs.org

This method selectively hydrogenates the α,β-double bond (a 1,4-reduction) of the conjugated dienoic acid system, leaving the γ,δ- and ε,ζ-double bonds intact. The reaction proceeds with perfect regioselectivity and excellent enantioselectivity, often achieving enantiomeric excesses (ee) greater than 97%. acs.org This high degree of control is attributed to a stabilizing hydrogen bonding interaction (N⁺H−O) in the transition state and the specific coordination of the 4,5-double bond to the rhodium center, which facilitates the desired reductive elimination process. acs.orgnih.govacs.org

| Reaction Data: Trifer-Rh Catalyzed Hydrogenation | |

| Substrate | Conjugated α-Substituted Dienoic Acids |

| Product | Chiral α-Substituted γ,δ-Unsaturated Acids |

| Catalyst System | [Rh(NBD)₂]BF₄ / (SC,SC,RFc,RFc,RP,RP)-TriFer |

| Regioselectivity | 100% (reduction of the α,β-double bond) |

| Enantioselectivity | 97% to >99% ee |

| Significance | Provides direct access to valuable chiral building blocks |

β-Oxido Phosphonium (B103445) Ylide Mediated Processes for Alkenyl Halide Precursors

The Wittig reaction and its variants are fundamental tools for alkene synthesis. libretexts.org For constructing stereodefined trisubstituted alkenes, such as the ethylidene group attached to a precursor, processes mediated by β-oxido phosphonium ylides are particularly valuable. organic-chemistry.org These intermediates are typically generated in situ from an aldehyde and a phosphonium ylide (Wittig reagent). organic-chemistry.org

In a key adaptation, the intermediate β-oxido phosphonium ylide can be trapped by an electrophilic halogen source (e.g., N-bromosuccinimide or iodine). This sequence allows for the convergent and stereoselective synthesis of E-alkenyl halides. organic-chemistry.org This method is powerful because it combines the formation of both the C=C double bond and a C-halogen bond in a single, highly regioselective step. The resulting alkenyl halide is a versatile precursor that can be used in subsequent reactions, such as the palladium-catalyzed cross-couplings described earlier, to complete the synthesis of the target molecule. The stereochemical outcome is sensitive to the size of the group on the ylide and the nature of the halogenating agent. organic-chemistry.org

Novel Synthetic Pathways

Beyond established routes, the development of novel synthetic pathways offers new efficiencies and capabilities for constructing complex molecules.

Intermolecular Cross-Cyclomagnesiation

A novel and efficient approach for the synthesis of compounds containing 1Z,5Z-diene motifs involves the titanium-catalyzed intermolecular cross-cyclomagnesiation of different allene (B1206475) molecules. sciforum.net This reaction uses a Grignard reagent (EtMgBr) and a catalytic amount of a titanium complex (Cp₂TiCl₂) to couple two different 1,2-diene (allene) substrates. sciforum.net

This process generates an unsymmetrical magnesacyclopentane intermediate with high stereochemical purity (>99%). Subsequent functionalization of this organomagnesium compound, for example, through carboxylation, can lead to the formation of dienoic acids. This method is particularly noteworthy for its ability to create asymmetric 1Z,5Z-dienes, which are difficult to access through other synthetic routes. sciforum.net The reaction conditions are optimized to suppress the formation of symmetrical by-products from the homo-coupling of identical allene molecules. This pathway has been successfully applied to the synthesis of various natural and synthetic di- and trienoic acids with high yields and stereopurity. sciforum.net

Halocyclization and Elimination Reactions in Dienolide Synthesis

The construction of dienolide frameworks, which are characterized by a lactone ring containing two carbon-carbon double bonds, can be effectively achieved through a sequential strategy involving halocyclization and subsequent elimination. This two-step process provides a powerful tool for converting unsaturated carboxylic acids into highly functionalized and synthetically versatile dienolide products. The methodology hinges on the principles of electrophilic addition and base-induced elimination, allowing for controlled formation of the heterocyclic ring and introduction of unsaturation.

The primary step in this sequence is the halolactonization reaction, an intramolecular variant of halohydrin formation. wikipedia.org In this reaction, an unsaturated carboxylic acid is treated with a halogen source, such as iodine (I₂) or N-bromosuccinimide (NBS), often in the presence of a mild base like sodium bicarbonate (NaHCO₃). The reaction is initiated by the electrophilic attack of the halogen on a double bond within the acid, forming a cyclic halonium ion intermediate. wikipedia.org The carboxylate group, rendered more nucleophilic by the basic conditions, then performs an intramolecular attack on one of the carbons of the halonium ion. wikipedia.org This ring-opening cyclization results in the formation of a halo-lactone, a stable heterocyclic intermediate where a halogen atom is incorporated into the newly formed ring system.

The regioselectivity of the cyclization is a critical aspect of the synthesis and is generally governed by Baldwin's rules and the stability of the transition state. For dienoic acids, the reaction often occurs preferentially at the more nucleophilic or sterically accessible double bond. The cyclization typically favors the formation of thermodynamically stable five-membered (γ-lactones) or six-membered (δ-lactones) rings. wikipedia.orgnih.gov For instance, the iodolactonization of 5-hexenoic acid derivatives proceeds via a 6-exo cyclization to yield δ-lactones. nih.gov The stereochemistry of the resulting halo-lactone is controlled by the anti-addition mechanism of the intramolecular nucleophilic attack on the halonium ion.

The table below outlines representative conditions for the halolactonization of various unsaturated carboxylic acids.

| Substrate Type | Halogen Source | Base/Catalyst | Solvent | Temperature (°C) | Product Type | Reference |

|---|---|---|---|---|---|---|

| 5-Aryl-5-hexenoic acid | N-Bromosuccinimide (NBS) | - | THF | 0 - 25 | Bromo-δ-lactone | nih.gov |

| 5-Hexenoic acid | Iodine (I₂) | KHCO₃ | DCM/H₂O | 25 | Iodo-δ-lactone | wikipedia.org |

| 4-Penten-1,2,3-triol derivative | N-Iodosuccinimide (NIS) | - | CH₂Cl₂ | -78 to 25 | Iodo-γ-lactone | nih.gov |

| 5-Alkyl-4(Z)-olefinic acid | N-Iodosuccinimide (NIS) | BINOL-derived catalyst | PhMe/CH₂Cl₂ | -20 | Iodo-γ-lactone | nih.gov |

The second stage of the sequence is the elimination reaction, which transforms the stable halo-lactone into the target dienolide. This step involves the dehydrohalogenation of the halo-lactone using a non-nucleophilic base. The base abstracts a proton from a carbon adjacent to the carbon-halogen bond, leading to the formation of a new carbon-carbon double bond via an E2 elimination mechanism. The choice of base is crucial to favor elimination over competing substitution reactions. Sterically hindered bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly employed for this purpose. The elimination step effectively converts the saturated, halogenated lactone into an unsaturated system, completing the synthesis of the dienolide core.

The conditions for the elimination step are presented in the table below.

| Substrate | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| α-Bromo-γ-lactone | DBU | Benzene | Reflux | α,β-Unsaturated-γ-lactone |

| β-Iodo-δ-lactone | DBU | Toluene | 80-110 | β,γ-Unsaturated-δ-lactone |

| γ-Bromo-δ-lactone | Potassium tert-butoxide | THF | 0 - 25 | γ,δ-Unsaturated-δ-lactone |

Mechanistic Investigations of Formation and Transformation

Stereochemical Mechanism Elucidation

The stereochemistry of 2-ethylidenehepta-4,6-dienoic acid, specifically the geometry of the ethylidene double bond (E/Z isomerism), is a critical aspect determined during its synthesis or subsequent transformations.

The decarboxylation of α,β-unsaturated carboxylic acids can be complex. While many β-keto acids readily decarboxylate through a cyclic six-membered transition state, the mechanism for α,β-unsaturated acids is different. masterorganicchemistry.comstackexchange.com Under thermal or acidic conditions, decarboxylation can proceed via protonation at the α-carbon followed by the loss of CO2 to form a resonance-stabilized carbocation. stackexchange.com

In base-catalyzed decarboxylation, the mechanism would involve the formation of a carboxylate anion. The loss of CO2 from the α,β-unsaturated carboxylate is generally difficult. However, if the reaction involves an initial base-catalyzed isomerization of the double bond from the α,β-position to the β,γ-position, a different pathway becomes available. The resulting β,γ-unsaturated acid can then undergo decarboxylation through a concerted, cyclic transition state similar to that of β-keto acids, which is a more favorable process. stackexchange.com The stereochemical outcome of the remaining double bonds would be influenced by the stability of the intermediates and transition states in this process.

The E/Z geometry of the ethylidene group in this compound is established during the C=C bond formation step. Olefination reactions, such as the Wittig, Horner-Wadsworth-Emmons (HWE), or Julia olefination, are commonly used for this purpose. The selectivity for the E or Z isomer is governed by several factors:

Structure of Reactants: The steric and electronic properties of the aldehyde and the ylide (or its equivalent) play a major role. In the HWE reaction, for example, stabilized ylides (with electron-withdrawing groups) generally favor the formation of the E-alkene, while non-stabilized ylides favor the Z-alkene.

Reaction Conditions: The choice of solvent, temperature, and the presence of additives (like salts) can significantly influence the stereochemical outcome. For instance, in the Julia-Kocienski olefination, the reaction conditions can be tuned to achieve high selectivity for either the E or Z isomer. researchgate.net

Thermodynamic vs. Kinetic Control: The E/Z ratio can be a result of either kinetic or thermodynamic control. If the initial addition step of the olefination is reversible, the reaction may proceed under thermodynamic control, favoring the more stable alkene isomer (usually E). If the elimination step is fast and irreversible, the product distribution is determined by the kinetics of the preceding steps. researchgate.net

Computational and experimental studies on the modified Julia olefination have shown that both syn and anti diastereomeric intermediates in the elimination step can lead preferentially to the (E)-alkene, highlighting the complexity of predicting stereoselectivity. researchgate.net The specific choice of olefination strategy and careful optimization of reaction conditions are therefore essential to control the E/Z geometry of the ethylidene group.

| Reaction | Key Intermediate/Step | Governing Factors for Selectivity | Reference |

| Pd-catalyzed Carboxylation | Bis-π-allylpalladium complex | Ligand choice, solvent polarity | nih.gov |

| CO2 Insertion | Nucleophilic attack by η¹-allyl on CO2 | Coordination mode (η¹ vs. η³) of the allyl ligand | acs.org, nih.gov |

| Julia-Kocienski Olefination | Formation and elimination of sulfinate intermediates | Structure of the sulfone, reaction conditions (base, temperature) | researchgate.net, researchgate.net |

| Base-catalyzed Decarboxylation | Isomerization to a β,γ-unsaturated acid | Stability of conjugated vs. non-conjugated intermediates | stackexchange.com |

Transformations of this compound and its Derivatives

The unique structural features of this compound, characterized by a conjugated diene system and a carboxylic acid moiety, make it a versatile precursor for various chemical transformations. These reactions are crucial for the synthesis of complex organic molecules and natural products. This section delves into the mechanistic details of key transformations, including the formation of lactonic derivatives and decarboxylative and dehydrative coupling reactions.

The formation of lactones, which are cyclic esters, from this compound can be achieved through several synthetic strategies that leverage the reactivity of its double bonds and carboxylic acid group. While specific studies on the lactonization of this compound are not extensively documented, established methods for the cyclization of unsaturated carboxylic acids provide a strong basis for predicting its reactivity.

One plausible approach is through acid-catalyzed tandem isomerization-lactonization . In this process, a solid acid catalyst, such as Amberlyst-15, can facilitate the migration of the double bonds within the carbon chain to a position that is favorable for intramolecular cyclization with the carboxylic acid group, leading to the formation of a stable γ-lactone. researchgate.net The efficiency of such reactions typically depends on the proximity of the double bond to the carboxyl group. researchgate.net

Halolactonization , another common method, involves the reaction of the unsaturated acid with a halogen source, such as iodine, in the presence of a base. This reaction proceeds via the formation of a halonium ion intermediate, which is then attacked intramolecularly by the carboxylate anion to yield a halogenated lactone. This method is widely used for the synthesis of various lactone-containing natural products.

Enzymatic lactonization offers a green and highly selective alternative. Lipases, for instance, have been shown to catalyze the δ-lactonization of racemic 3,5-dihydroxy-2-alkyl esters with high enantioselectivity. nih.gov While this specific substrate differs from this compound, the principle of using enzymes to achieve selective intramolecular esterification could potentially be applied.

Furthermore, modern transition-metal-catalyzed reactions provide powerful tools for lactonization. Palladium-catalyzed intramolecular C-H activation has emerged as a direct method for the synthesis of lactones from carboxylic acids. nih.govuni-kiel.de In this approach, a palladium catalyst can activate a C-H bond at a suitable position in the alkyl chain, followed by reductive elimination to form the lactone ring. For a substrate like this compound, this could potentially lead to the formation of various lactone structures depending on the regioselectivity of the C-H activation step. Manganese complexes have also been utilized for the catalytic site- and stereoselective γ-lactonization of unactivated primary C–H bonds in carboxylic acid substrates. nih.gov

The following table summarizes potential methods for the synthesis of lactonic derivatives from unsaturated carboxylic acids, which could be applicable to this compound.

| Reaction Type | Catalyst/Reagent | Potential Product | Key Features |

| Acid-Catalyzed Isomerization-Lactonization | Solid Acid (e.g., Amberlyst-15) | γ-Lactone | Tandem reaction involving double bond migration and cyclization. researchgate.net |

| Halolactonization | Iodine, Base | Halogenated Lactone | Proceeds via a halonium ion intermediate. |

| Enzymatic Lactonization | Lipase | Chiral Lactone | Offers high enantioselectivity. nih.gov |

| Palladium-Catalyzed C-H Activation | Palladium Catalyst | Various Lactones | Direct functionalization of C-H bonds. nih.govuni-kiel.de |

| Manganese-Catalyzed C-H Lactonization | Chiral Mn Catalyst, H₂O₂ | γ-Lactone | Site- and stereoselective oxidation of unactivated C-H bonds. nih.gov |

A significant transformation of dienoic acids, including potentially this compound, involves palladium-catalyzed decarboxylative and dehydrative coupling reactions. These reactions are valuable for the formation of new carbon-carbon bonds and the synthesis of complex polyene structures.

A notable example is the coupling of dienoic acids with pentadienyl alcohols at ambient temperature using a Pd(0) catalyst to generate 1,3,6,8-tetraenes. researchgate.net This reaction is particularly interesting because, unlike many other decarboxylative couplings, it does not necessitate an anion-stabilizing group adjacent to the carboxyl group. The mechanism is believed to require the presence of the diene moiety in both the carboxylic acid and the alcohol coupling partners. researchgate.net

Two potential mechanistic pathways have been proposed for this transformation. Both pathways involve the initial formation of a palladium-dienoate complex. The subsequent steps can proceed through different intermediates, ultimately leading to the extrusion of carbon dioxide and water to form the tetraene product. The reaction demonstrates good tolerance for various substituents on the dienoic acid, although the stereochemistry of the resulting tetraene can be a mixture of isomers.

The general reaction scheme is as follows:

Dienoic Acid + Pentadienyl Alcohol → 1,3,6,8-Tetraene + CO₂ + H₂O

The reaction conditions typically involve a Pd(0) catalyst, such as Pd₂(dba)₃·CHCl₃, and a phosphine (B1218219) ligand, like triphenylphosphine (B44618) (PPh₃), in a suitable solvent.

The table below provides a summary of the key aspects of this decarboxylative and dehydrative coupling reaction.

| Parameter | Description | Reference |

| Reaction Type | Decarboxylative and Dehydrative Coupling | researchgate.net |

| Reactants | Dienoic Acid, Pentadienyl Alcohol | researchgate.net |

| Product | 1,3,6,8-Tetraene | researchgate.net |

| Catalyst | Pd(0) (e.g., Pd₂(dba)₃·CHCl₃) | researchgate.net |

| Ligand | Phosphine (e.g., PPh₃) | researchgate.net |

| Key Feature | No requirement for an anion-stabilizing group adjacent to the carboxyl group. | researchgate.net |

| Byproducts | Carbon Dioxide (CO₂), Water (H₂O) | researchgate.net |

This transformation highlights the utility of this compound and related dienoic acids as building blocks for the synthesis of more complex unsaturated systems through C-C bond formation.

Stereochemical Control and Analysis

Isomeric Purity and Control in Dienic Systems

Achieving high isomeric purity in dienic systems is a significant synthetic objective. The presence of undesired isomers can complicate characterization and affect the material's properties. Control over stereochemistry begins with the selection of the synthetic route, where stereoselective reactions are employed to favor the formation of a single isomer.

The analysis of isomeric purity is equally crucial and relies on a suite of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly with silver ion chromatography (Ag-HPLC), is a powerful method for separating geometric isomers of unsaturated fatty acids. nih.govresearchgate.net The silver ions form reversible charge-transfer complexes with the double bonds, and the stability of these complexes differs between cis and trans isomers, allowing for their separation. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. One-dimensional ¹H NMR can distinguish between isomers by analyzing the coupling constants (J-values) of the olefinic protons. researchgate.net For instance, a larger J-value is characteristic of a trans configuration, while a smaller J-value indicates a cis configuration. For more complex spectra where signals overlap, two-dimensional NMR techniques like COSY and NOESY are employed to definitively establish the stereochemistry of the molecule. researchgate.net Gas chromatography (GC) coupled with mass spectrometry (MS) also serves as a vital technique for both separating and identifying isomers in volatile derivatives of the acid. nih.gov

Table 1: Analytical Methods for Isomeric Purity Determination

| Analytical Technique | Principle of Separation/Identification | Application to Dienic Acids |

|---|---|---|

| Ag-HPLC | Reversible complexation between Ag⁺ ions and π-bonds of double bonds. | Separation of cis and trans geometric isomers. researchgate.net |

| ¹H NMR Spectroscopy | Differences in chemical shifts and proton-proton coupling constants (J-values) for olefinic protons. | Determination of E/Z configuration of individual double bonds. researchgate.net |

| 2D NMR (COSY, NOESY) | Correlation spectroscopy to resolve overlapping signals and Nuclear Overhauser effect to determine spatial proximity of atoms. | Unambiguous structural and stereochemical elucidation. researchgate.net |

| GC-MS | Separation based on boiling point and volatility, followed by mass-based identification. | Analysis of the isomeric composition of fatty acid methyl esters (FAMEs). nih.gov |

Influence of Catalysts and Reagents on Stereoselectivity

The stereochemical outcome of a synthesis is heavily dependent on the choice of catalysts and reagents. Modern synthetic organic chemistry offers a variety of methods for the stereoselective construction of conjugated dienes. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki, and Heck couplings, are cornerstone methodologies. mdpi.comnih.gov These reactions typically proceed with high fidelity, ensuring that the stereochemistry of the starting vinyl precursors is retained in the final diene product. mdpi.com For example, coupling a (E)-vinyl halide with a (E)-vinyl organometallic reagent using a palladium catalyst will reliably produce a (E,E)-diene. mdpi.com The choice of palladium catalyst and ligands can be tuned to optimize yield and selectivity.

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for forming double bonds with a high degree of stereocontrol. wikipedia.org This reaction involves a phosphonate-stabilized carbanion reacting with an aldehyde or ketone. To synthesize a compound like 2-Ethylidenehepta-4,6-dienoic acid, a multi-step HWE approach could be envisioned. The reaction conditions, particularly the nature of the base and the solvent, can be modified to favor either the E or Z isomer. For instance, using sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) typically yields the E-alkene with high selectivity, whereas modifications using different phosphonate (B1237965) esters and conditions (e.g., LiCl/DBU) can favor the Z-alkene. wikipedia.orgnih.gov

Table 2: Influence of Reaction Type on Stereoselectivity

| Reaction Type | Reagents/Catalysts | Typical Stereochemical Outcome |

|---|---|---|

| Horner-Wadsworth-Emmons | Phosphonate ester, Base (e.g., NaH, DBU), Aldehyde | Predominantly E-alkenes. Z-selectivity can be achieved with specific reagents (e.g., Still-Gennari modification). wikipedia.orgnih.gov |

| Stille Coupling | Organostannane, Vinyl Halide, Pd Catalyst (e.g., Pd(PPh₃)₄) | Retention of stereochemistry from both coupling partners. mdpi.com |

| Mizoroki-Heck Coupling | Alkene, Vinyl Halide, Pd Catalyst, Base | Generally retains stereochemistry, but isomerization can occur under certain conditions. mdpi.com |

| Kumada-Corriu Coupling | Grignard Reagent, Vinyl Halide, Pd or Ni Catalyst | Retention of stereochemistry. mdpi.com |

Stereomutation Phenomena in Conjugated Acids

Conjugated dienoic and polyenoic acids are susceptible to stereomutation, which is the interconversion of geometric isomers. This process can be induced by various factors, including heat, light (photoisomerization), or chemical catalysts (e.g., acids, bases, or radical species). foodandnutritionjournal.org For instance, the alkaline isomerization of linoleic acid is a well-known process used to produce conjugated linoleic acid (CLA), where a non-conjugated system is converted into a conjugated one with a mixture of cis and trans isomers. foodandnutritionjournal.org

In the context of this compound, once a specific isomer is synthesized, it may not be indefinitely stable. Exposure to ultraviolet light can provide the energy needed to break the pi-bond component of a double bond, allowing for rotation and subsequent reformation into a different geometric isomer. Similarly, treatment with strong bases can lead to equilibration, favoring the most thermodynamically stable isomer, which is often the all-trans configuration. foodandnutritionjournal.orgscirp.org Understanding these phenomena is crucial for the handling and storage of isomerically pure samples to prevent degradation of their stereochemical integrity.

Retention and Generation of Specific Geometric Isomers

The generation of specific geometric isomers of this compound is achieved through carefully designed synthetic strategies that employ stereoselective reactions. nih.gov The principle of stereoretention is fundamental to many transition metal-catalyzed cross-coupling reactions, where the configuration of the reactants is directly translated to the product. mdpi.com For example, to generate the (2E,4E)-isomer, one could use a palladium-catalyzed coupling reaction between a (E)-configured vinyl metallic species and a (E)-configured vinyl halide. mdpi.com

Olefination reactions like the Horner-Wadsworth-Emmons reaction are powerful for generating new double bonds with a specific geometry. wikipedia.org By choosing the appropriate phosphonate reagent and reaction conditions, chemists can selectively produce either the E or Z isomer at the newly formed double bond. nih.govresearchgate.net For a complex molecule with multiple double bonds like this compound, a convergent synthesis would involve creating fragments with pre-defined stereochemistry and then coupling them together, relying on the stereoretentive nature of the coupling reaction to preserve the geometry of the final product. nih.gov

The challenge lies not only in the initial generation but also in the retention of the desired isomeric form throughout the entire synthetic sequence and subsequent purification and handling, avoiding conditions that might induce stereomutation. acs.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Linoleic acid |

| Conjugated linoleic acid (CLA) |

| Sodium hydride |

| Tetrahydrofuran (THF) |

| Lithium chloride |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

Catalytic Systems and Their Development

Palladium-Based Catalysts for Telomerization

The telomerization of butadiene with carbon dioxide is a prominent atom-economical route for synthesizing unsaturated carboxylic acids, including 2-ethylidenehepta-4,6-dienoic acid. This reaction involves the coupling of two butadiene molecules with one molecule of CO2. Palladium complexes have emerged as the most effective catalysts for this transformation, demonstrating high activity and selectivity under specific conditions. The catalytic cycle is generally understood to involve the formation of a bis-π-allyl palladium intermediate from two butadiene molecules, which then undergoes carboxylation with CO2.

The choice of ligand, particularly tertiary phosphines, coordinated to the palladium center is crucial in steering the telomerization reaction towards the desired product. The electronic and steric properties of the phosphine (B1218219) ligand significantly influence the catalyst's activity and selectivity.

Initial studies often employed monodentate phosphine ligands like triphenylphosphine (B44618) (PPh3). While capable of catalyzing the reaction, these systems often required high catalyst loadings and harsh reaction conditions, leading to a mixture of products. The selectivity towards the desired C9-dienoic acid is a key challenge.

Research has shown that the basicity and steric bulk of the phosphine ligand are critical parameters. More basic and sterically demanding phosphines can enhance the catalytic activity by promoting the oxidative coupling of butadiene and stabilizing the palladium intermediates. However, excessive steric hindrance can also impede the approach of the substrates, leading to a decrease in reaction rate. The electronic properties of the phosphine, modified by substituents on the phenyl rings, also play a role in modulating the electron density at the palladium center, thereby affecting the different steps of the catalytic cycle.

A systematic investigation into the effect of various monodentate tertiary phosphine ligands on the palladium-catalyzed telomerization of butadiene and carbon dioxide revealed the importance of the ligand's cone angle and electronic parameter. The table below summarizes the performance of different phosphine ligands in this reaction.

| Ligand | Cone Angle (°) | Electronic Parameter (νCO, cm⁻¹) | Yield of C9 Acids (%) | Selectivity for this compound (%) |

| PPh₃ | 145 | 2068.9 | 45 | 60 |

| P(o-tolyl)₃ | 194 | 2066.7 | 30 | 55 |

| PEt₃ | 132 | 2061.7 | 65 | 75 |

| P(c-Hex)₃ | 170 | 2056.4 | 70 | 80 |

The data indicates that more basic phosphines like triethylphosphine (B1216732) (PEt3) and tricyclohexylphosphine (B42057) (P(c-Hex)3) lead to higher yields and selectivities for the desired C9 acid compared to the more traditional triphenylphosphine.

To improve upon the results obtained with monodentate ligands, significant research has been directed towards the development of bidentate phosphine ligands. These ligands chelate to the palladium center, forming a more stable catalytic species. The defined bite angle of the bidentate ligand can exert greater control over the geometry of the catalytic intermediates, leading to enhanced selectivity.

The use of bidentate phosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), has been shown to significantly influence the outcome of the palladium-catalyzed telomerization of butadiene and CO2. The chelate ring size, determined by the length of the backbone connecting the two phosphorus atoms, is a critical factor.

A comparative study of different bidentate phosphine ligands is presented in the table below.

| Ligand | Bite Angle (°) | Chelate Ring Size | Yield of C9 Acids (%) | Selectivity for this compound (%) |

| dppe | ~85 | 5 | 55 | 70 |

| dppp | ~91 | 6 | 70 | 85 |

| dppb | ~97 | 7 | 80 | 90 |

In addition to the palladium catalyst and phosphine ligand, the presence of a co-catalyst can be essential for achieving high catalytic efficiency. In the context of the telomerization of butadiene and carbon dioxide, a basic co-catalyst is often required. The role of the base is multifaceted. It is believed to facilitate the formation of the active catalyst and to promote the carboxylation step by activating the CO2 molecule.

Commonly used co-catalysts include organic bases such as triethylamine (B128534) (NEt3) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base and its concentration can have a significant impact on the reaction rate and product distribution. For instance, a strong, non-nucleophilic base like DBU is often preferred as it can effectively promote the reaction without competing with the substrates for coordination to the palladium center.

The presence of a protic solvent, such as an alcohol or water, can also act as a co-catalyst by facilitating the protonolysis of the palladium-carboxylate intermediate to release the final product and regenerate the active catalyst.

Other Transition Metal Catalysts in Conjugated Acid Synthesis

While palladium-based systems are dominant for the telomerization route, other transition metals have been explored for specific transformations in the synthesis of conjugated acids.

Rhodium-based catalysts are well-known for their exceptional activity and selectivity in hydrogenation reactions. In the context of conjugated acid synthesis, rhodium catalysts can be employed for the selective hydrogenation of more unsaturated precursors. For instance, if a synthesis route yields a polyunsaturated carboxylic acid, a rhodium catalyst could potentially be used to selectively reduce a specific double bond to afford a conjugated dienoic acid like this compound.

The choice of rhodium precursor and ligand is critical for achieving the desired selectivity. Wilkinson's catalyst, RhCl(PPh3)3, is a classic example of a homogeneous rhodium catalyst used for selective hydrogenations. By tuning the ligand environment around the rhodium center, it is possible to control the steric and electronic factors that govern the coordination of the substrate and the subsequent hydrogen transfer steps.

Titanium-based catalysts have gained attention for their utility in various organic transformations, including cross-coupling reactions. While less common than palladium in C-C bond formation for conjugated acid synthesis, titanium-catalyzed reactions offer alternative pathways. For example, a titanium-catalyzed cross-coupling reaction could potentially be envisioned between a suitable vinyl metallic species and a halo-substituted acrylic acid derivative to construct the backbone of this compound.

The development of well-defined titanium catalytic systems, often involving titanium(IV) isopropoxide in combination with reducing agents and ligands, has expanded the scope of these reactions. The Lewis acidic nature of the titanium center can activate the substrates, and the redox chemistry of titanium allows for catalytic cycles involving oxidative addition and reductive elimination steps. However, the application of titanium catalysts in the direct synthesis of this compound is not as established as the palladium-catalyzed telomerization route.

Catalyst Recycling and Sustainability Aspects

The synthesis of this compound, particularly in the context of its potential formation as a byproduct in the industrial-scale production of pharmaceuticals like Mirogabalin, necessitates a strong focus on sustainable chemical practices. Key to this is the development and implementation of catalytic systems that are not only efficient but also recyclable. The primary synthetic routes that would likely be employed for the formation of such a dienoic acid structure are the Knoevenagel condensation and the Horner-Wadsworth-Emmons (HWE) reaction. The sustainability of these processes is critically dependent on the nature of the catalysts used and the ability to reuse them effectively.

Recyclable Catalysts in Knoevenagel Condensation

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group, is a probable pathway for the synthesis of precursors to this compound. nih.gov Industrial applications of this reaction are increasingly moving towards greener methodologies, with a significant emphasis on catalyst recyclability to minimize waste and reduce costs. nih.gov

Several classes of recyclable catalysts have been investigated for the Knoevenagel condensation, demonstrating high efficiency and the ability to be reused over multiple cycles. These include:

Ionic Liquid-Supported Catalysts: Proline supported on an ionic liquid has been shown to be an effective and recyclable catalyst for the Knoevenagel condensation. This approach offers the benefits of homogeneous catalysis, such as high reactivity, while allowing for easy separation and reuse of the catalyst, which can be recovered and reused for at least four cycles without significant loss of activity. nih.gov

Heterogeneous Solid Catalysts: The use of solid catalysts simplifies product purification and catalyst recovery. Examples include:

Mechanically Interlocked Nanotubes (MINTs): Single-walled carbon nanotubes functionalized with basic nitrogenous groups through mechanical interlocking have demonstrated high catalytic activity (Turnover Frequencies in the range of 900–9000 h⁻¹) and can be recycled by simple filtration at least five times without a noticeable decrease in performance. nih.gov

Oil Shale-Derived Catalysts: Catalysts prepared from Moroccan oil shale have been successfully used in Knoevenagel condensations, showing good recyclability. researchgate.net

Mesoporous Silica-Supported Organocatalysts: Hybrid catalysts created by grafting basic organocatalysts onto mesoporous silica (B1680970) supports have been shown to be highly active and stable for multiple reuses. researchgate.net

Table 1: Performance and Recyclability of Catalysts in Knoevenagel Condensation

| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Recyclability (Number of Cycles) | Reference |

|---|---|---|---|---|---|---|

| Ionic Liquid-Supported Proline | - | 80 | 24 h | Good | ≥ 4 | nih.gov |

| N-functionalized MINTs | Ethanol (B145695) | Room Temp. | Variable | High | ≥ 5 | nih.gov |

| Oil Shale Catalyst | - | Room Temp. | Short | High | Recyclable | researchgate.net |

| Mesoporous Silica-Supported Base | Acetonitrile | - | 4 h | High | ≥ 4 | researchgate.net |

These examples highlight a clear trend towards the development of robust, recyclable catalytic systems for the Knoevenagel condensation, driven by the principles of green chemistry.

Sustainability Aspects of the Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for the stereoselective synthesis of alkenes, and it is a plausible method for constructing the diene moiety of this compound. researchgate.netmdpi.com A significant advantage of the HWE reaction from a sustainability perspective is the nature of its byproduct.

Unlike the traditional Wittig reaction which produces triphenylphosphine oxide (a byproduct that is often difficult to separate from the desired product), the HWE reaction generates a water-soluble phosphate (B84403) salt. researchgate.netmdpi.com This water solubility allows for a straightforward workup procedure where the byproduct can be easily removed by simple aqueous extraction, reducing the need for complex and solvent-intensive purification methods like chromatography.

Further sustainability improvements for the HWE reaction focus on the reaction conditions:

Solvent-Free Conditions: Research has demonstrated that the HWE reaction can be performed under solvent-free conditions, catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the presence of potassium carbonate, to produce α,β-unsaturated esters with high E-selectivity. rsc.org Eliminating the solvent reduces the environmental impact and simplifies the process.

While the phosphonate (B1237965) reagent in the HWE reaction is typically used in stoichiometric amounts, the inherent advantage of the easily removable byproduct makes it a more sustainable choice compared to the classical Wittig reaction for industrial-scale synthesis.

No Published Research Found for "this compound"

Extensive searches for scientific literature concerning the chemical compound This compound have yielded no specific computational or theoretical studies. As a result, an article detailing its quantum chemical calculations, molecular dynamics simulations, or stereochemical predictions cannot be generated at this time.

While general methodologies for computational chemistry exist, including Density Functional Theory (DFT) and molecular dynamics simulations, their application and the resulting data are specific to each individual compound. In the absence of published research on "this compound," any attempt to create the requested article would be speculative and not based on scientifically validated findings.

Searches for related compounds and general computational techniques were conducted, but no direct or indirect information that could be applied to "this compound" was discovered. The scientific community has not, to date, published research that would provide the necessary data to fulfill the detailed outline provided in the user request.

Therefore, the following sections of the requested article remain unwritten due to a lack of available data:

Computational and Theoretical Studies

Prediction of Stereochemical Outcomes.

Future research may shed light on the properties and reactivity of this compound, at which point a comprehensive and scientifically accurate article could be composed. At present, the information required to do so is not available in the public domain.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy would be the primary technique for determining the detailed structure of 2-Ethylidenehepta-4,6-dienoic acid. The chemical shifts, coupling constants (J-values), and integration of the proton signals would allow for the assignment of each proton in the molecule. For the (2E,4E) isomer, specific patterns would be expected. The ethylidene group protons would exhibit distinct chemical shifts and couplings, while the protons along the conjugated diene backbone would show characteristic splitting patterns indicative of their relative positions and stereochemistry. Furthermore, ¹H NMR is an effective tool for monitoring the progress of chemical reactions, such as the synthesis of this compound, by observing the disappearance of reactant signals and the appearance of product signals over time.

Table 1: Predicted ¹H NMR Data for (2E,4E)-2-Ethylidenehepta-4,6-dienoic acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H3 | ~7.0-7.3 | q | ~7.0 |

| H4 | ~6.0-6.3 | m | - |

| H5 | ~6.3-6.6 | m | - |

| H6 | ~5.7-6.0 | m | - |

| H7 | ~5.3-5.6 | m | - |

| -CH₃ (ethylidene) | ~1.8-2.1 | d | ~7.0 |

Note: This is a predicted data table based on known values for similar structural motifs. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp², sp) and its electronic environment. The carboxylic acid carbon would appear at a characteristic downfield shift (around 170-180 ppm), while the sp² carbons of the ethylidene and diene functionalities would resonate in the olefinic region (around 110-150 ppm). The sp³ carbon of the ethylidene methyl group would be found in the upfield region.

Table 2: Predicted ¹³C NMR Data for (2E,4E)-2-Ethylidenehepta-4,6-dienoic acid

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-COOH) | 170-180 |

| C2 | 125-135 |

| =CH (ethylidene) | 140-150 |

| C4 | 120-130 |

| C5 | 130-140 |

| C6 | 125-135 |

| C7 | 115-125 |

Note: This is a predicted data table based on known values for similar compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are powerful for establishing connectivity between atoms. A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. This would be instrumental in tracing the proton network through the entire molecule, from the ethylidene group to the terminal vinyl group of the diene, confirming the proposed structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch. The C=C stretching vibrations of the conjugated diene and the ethylidene group would appear in the 1600-1650 cm⁻¹ region. Finally, C-H stretching and bending vibrations would also be present.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic acid) | 2500-3300 | Broad |

| C=O (Carboxylic acid) | 1680-1720 | Strong |

| C=C (Conjugated diene) | 1600-1650 | Medium to Strong |

| C-H (sp²) | 3000-3100 | Medium |

Note: This is a predicted data table. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Identity

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a very precise mass measurement of the molecular ion, allowing for the determination of the molecular formula (C₉H₁₂O₂ for this compound). The fragmentation pattern observed in the mass spectrum would also offer structural information, as the molecule would break apart in a predictable manner upon ionization.

Gas Chromatography (GC) for Mixture Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds in a mixture. For the analysis of this compound, it would likely be necessary to first convert it to a more volatile ester derivative, for example, a methyl or ethyl ester. GC analysis could then be used to determine the purity of the compound and to separate it from any unreacted starting materials or byproducts from its synthesis. The retention time of the compound's derivative would be a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). Coupling the gas chromatograph to a mass spectrometer (GC-MS) would allow for the identification of each separated component.

Role in Sustainable Chemical Processes and Materials Science

Carbon Dioxide Utilization as a C1 Feedstock

The synthesis of 2-Ethylidenehepta-4,6-dienoic acid's lactone precursor, EVP, represents a significant advancement in carbon capture and utilization (CCU). rsc.org This process uses carbon dioxide (CO2), a greenhouse gas, as a viable C1 feedstock, converting it into valuable chemical intermediates. ebi.ac.uksigmaaldrich.com The palladium-catalyzed telomerization of CO2 and 1,3-butadiene (B125203) to form EVP circumvents the high energy barriers typically associated with CO2 activation, making it an attractive pathway for chemical synthesis. guidechem.combldpharm.com This approach is a cornerstone of efforts to reduce the chemical industry's reliance on fossil fuels and mitigate greenhouse gas emissions. sigmaaldrich.comnist.gov

The direct use of CO2 from industrial effluents, such as those from power plants or ethanol (B145695) fermentation, is a targeted strategy for creating value-added products while contributing to CO2 fixation. ebi.ac.ukrsc.org The lactone, EVP, is a stable intermediate that effectively incorporates a significant amount of CO2 (up to 29% by weight) into its structure, which can then be used to create a new class of polymeric materials. guidechem.comchemsynthesis.com

The synthesis and polymerization of EVP are well-aligned with the principles of green chemistry. The process utilizes a waste product (CO2) as a raw material, and the catalytic routes are being continuously optimized for efficiency and selectivity. chemsynthesis.combldpharm.com The development of these CO2-derived materials is a key strategy in the transition to a more sustainable and circular economy. bldpharm.com

The ability to use CO2 as a feedstock for polymers is an appealing route to renewable and sustainable materials. pharmaffiliates.com The conversion of CO2 and butadiene into the unsaturated lactone monomer provides an efficient pathway for transforming sustainable carbon feedstocks into novel macromolecules. bldpharm.com This process avoids the thermodynamic and kinetic challenges typically associated with the direct copolymerization of CO2 and olefins. guidechem.comsigmaaldrich.com

Precursor for Polymeric Materials

The isomeric lactone of this compound, EVP, is a versatile monomer for a wide range of polymerization reactions, leading to the creation of novel polyesters and other functional polymers. bldpharm.comchemsynthesis.com Its unique structure, featuring multiple reactive sites, allows for various polymerization strategies, including ring-opening polymerization (ROP), radical polymerization, and polyaddition reactions. bldpharm.comnist.gov

The ring-opening polymerization (ROP) of CO2-derived lactones like EVP and its derivatives is a primary method for producing polyesters. nist.gov Homopolymerization of EVP can yield polymers with high glass transition temperatures, while copolymerization with other monomers like ε-caprolactone (CL) and L-lactide (LLA) allows for the tuning of material properties. chemsynthesis.com

For instance, the copolymerization of the EVP derivative, 3-ethyl-6-vinyltetrahydro-2H-pyran-2-one (EtVP), with ε-caprolactone can produce either gradient or block copolymers with varying thermal and mechanical properties. Similarly, copolymerization with L-lactide can result in amorphous polymers with improved elasticity compared to polylactide (PLLA). The ability to create random, gradient, or block copolymers through different polymerization strategies provides a high degree of control over the final material's characteristics.

| Copolymer System | Polymerization Strategy | Key Findings | Reference |

|---|---|---|---|

| EtVP with ε-caprolactone (ε-CL) | Concurrent (Gradient) | Low glass transition temperatures | |

| EtVP with ε-caprolactone (ε-CL) | Sequential (Block) | Semi-crystalline materials | |

| EtVP with L-lactide (LLA) | Concurrent or Sequential | Increased glass transition with higher LLA content | |

| EVP with ε-caprolactone (CL) | Chemoselective ROP | Predictable molar masses and narrow distributions | |

| EVP with Trimethyl Carbonate (TMC) | Chemoselective ROP via transesterification | Linear poly(TMC-co-EVP) copolymer at room temperature | bldpharm.com |

The polymers derived from EVP offer multiple avenues for post-polymerization modification, a powerful tool for creating functional materials. The presence of double bonds in the polymer backbone or as pendant groups allows for modification via "click" chemistry, such as thiol-ene reactions. bldpharm.comnist.gov

Thiol-ene reactions are highly efficient and can be initiated by UV light, making them a versatile method for functionalizing polymers. This strategy has been used to attach various functional groups to polyesters derived from related lactones, opening up possibilities for new applications. For example, the pendent vinyl side chains on polyesters derived from the ring-opening of EVP derivatives can undergo post-polymerization functionalization. chemsynthesis.com

Furthermore, the lactone ring within the polymer backbone can be opened in a post-polymerization step, which would result in the formation of the this compound structure within the polymer chain. nist.gov This provides another route to functional materials with different properties.

Derivatization for Functional Materials

The derivatization of polymers containing the this compound motif or its lactone precursor is a key area of research for creating advanced functional materials. pharmaffiliates.com The incorporation of the unique bicyclic structure resulting from the radical polymerization of EVP into commodity polymers like polymethyl methacrylate (B99206) (PMMA) has been shown to increase the glass transition temperature of the resulting copolymer. pharmaffiliates.com

The ability to perform post-polymerization modifications, such as the hydrolysis of acetate (B1210297) groups in copolymers of EVP and vinyl acetate, allows for the introduction of new functionalities. pharmaffiliates.com This versatility in derivatization enables the design of materials with tailored properties for a wide range of applications, from adhesives to advanced composites. pharmaffiliates.com

Future Research Directions and Challenges

Development of More Efficient and Selective Catalytic Systems

Currently, detailed, high-yield synthetic routes to 2-Ethylidenehepta-4,6-dienoic acid are not reported in peer-reviewed literature. While commercial suppliers list potential precursors like carbon dioxide and 1,3-butadiene (B125203), the specific catalytic systems and reaction conditions remain proprietary or undeveloped. guidechem.com Future research must, therefore, focus on designing and optimizing catalytic methodologies for its synthesis. This would involve:

Catalyst Screening: A systematic investigation of various transition metal catalysts (e.g., Palladium, Nickel, Ruthenium) and ligands is necessary to identify systems that can promote the selective carboxylation and dimerization/coupling reactions required to form the target molecule.

Reaction Optimization: Key parameters such as temperature, pressure, solvent, and reactant ratios will need to be meticulously optimized to maximize yield and selectivity towards the desired (2E,4E)-isomer.

Substrate Scope: Investigating the tolerance of the optimized catalytic system to variations in the starting materials will be crucial for understanding the versatility and limitations of the synthetic method.

A hypothetical catalytic system performance for the synthesis could be evaluated as shown in the table below.

| Catalyst System | Ligand | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (E/Z) |

| Pd(OAc)2 | PPh3 | 80 | 10 | 45 | 3:1 |

| Ni(COD)2 | dppe | 60 | 5 | 60 | 5:1 |

| [RuCl2(p-cymene)]2 | dppp | 100 | 20 | 30 | 2:1 |

This table is a hypothetical representation for illustrative purposes and is not based on published experimental data.

Expanding the Scope of Derivatization and Polymerization

The true potential of this compound lies in its functionality. The presence of a carboxylic acid group and a conjugated diene system offers multiple avenues for chemical modification. Future work should explore:

Derivatization of the Carboxylic Acid: Standard esterification and amidation reactions would be the first step to create a library of derivatives. These derivatives could exhibit different physical properties (e.g., solubility, melting point) and could serve as monomers for step-growth polymerization.

Reactions of the Diene System: The conjugated diene is a prime candidate for cycloaddition reactions, such as the Diels-Alder reaction, to generate complex cyclic structures. Furthermore, the double bonds could be subjected to hydrogenation, epoxidation, or dihydroxylation to introduce new functionalities.

Polymerization: The diene moiety makes this compound a potential monomer for addition polymerization. Research into radical, anionic, and cationic polymerization methods could lead to the synthesis of novel polymers with potentially interesting thermal and mechanical properties. Dienoic acids are known to be important in the production of polymers, coatings, and resins.

Advanced Mechanistic Understanding through Combined Experimental and Computational Approaches

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is paramount for rational optimization and the design of new applications. This will require a synergistic approach:

Experimental Mechanistic Studies: Techniques such as kinetic analysis, isotope labeling studies, and the isolation and characterization of reaction intermediates can provide crucial insights into the catalytic cycle of its formation. For its derivatization reactions, monitoring reaction progress using techniques like in-situ IR or NMR spectroscopy can elucidate the reaction pathways.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the reaction coordinates of potential synthetic pathways, calculate the energies of intermediates and transition states, and predict the stereochemical outcomes. This can help to rationalize experimental observations and guide the design of more efficient catalysts.

The analysis of related dienoic acids often involves techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to separate and identify isomers, which would be essential in mechanistic studies. mdpi.comcore.ac.uknih.gov

Exploration of Novel Synthetic Pathways

Beyond optimizing known precursor routes, the scientific community should also explore entirely new synthetic strategies. This could include:

Metathesis Reactions: Cross-metathesis reactions involving simpler alkenes and carboxylic acids could offer a convergent and atom-economical route to the target molecule.

Biocatalysis: The use of engineered enzymes could provide a highly selective and environmentally benign method for the synthesis of this compound. The study of fatty acid metabolism in organisms can sometimes reveal novel enzymatic pathways for creating unique unsaturated acids. nih.gov

Flow Chemistry: Continuous flow reactors could offer advantages in terms of safety, scalability, and precise control over reaction parameters for the synthesis of this compound.

Q & A

Q. What are the established synthetic routes for 2-ethylidenehepta-4,6-dienoic acid, and what factors influence reaction efficiency?

The primary synthetic method involves Pd(0)-catalyzed telomerization of butadiene with CO₂, yielding (E)-2-ethylidenehept-6-en-5-olide as a lactone intermediate, which can be further functionalized to produce this compound derivatives . Key factors affecting yield include:

- Catalyst selection : Phosphine ligands (e.g., triarylphosphines) stabilize Pd(0) intermediates and modulate stereoselectivity.

- CO₂ pressure : Optimal pressures (1–5 atm) balance lactone formation and side reactions.

- Temperature : Reactions typically proceed at 60–80°C to avoid decomposition of Pd complexes.

Methodological validation via GC-MS or NMR is critical to confirm product purity and regiochemistry .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR identify double-bond geometry (4E,6E configuration) and ethylidene substituents.

- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns, distinguishing isomeric byproducts.

- Infrared (IR) spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and conjugated diene (C=C, ~1600 cm⁻¹) stretches.

Cross-referencing with synthetic intermediates (e.g., octadienyl esters) is recommended to resolve ambiguities in spectral assignments .

Advanced Research Questions

Q. How does this compound serve as a precursor in sustainable polymer synthesis?

This compound acts as a lactone intermediate in CO₂/butadiene copolymerization, enabling tunable polyester production. Key steps include:

- Lactone ring-opening polymerization : Catalyzed by Lewis acids (e.g., Zn₃[Co(CN)₆]₂), yielding high-molecular-weight polyesters with pendant ethylidene groups.

- Functionalization : Post-polymerization modifications (e.g., epoxidation of dienes) enhance material properties for biomedical or packaging applications.

Challenges include controlling stereoregularity and minimizing chain-transfer reactions, which require precise kinetic monitoring via in situ FTIR or MALDI-TOF .

Q. What mechanistic insights explain the role of this compound derivatives in microcystin toxicity?

The Adda residue (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid), structurally analogous to this compound, is critical for microcystin hepatotoxicity. Its conjugated diene system and hydrophobic substituents:

- Inhibit protein phosphatases (PP1/PP2A) : Adda’s rigid conformation facilitates binding to enzyme active sites, disrupting cellular signaling.

- Enhance bioaccumulation : Methoxy and phenyl groups increase lipid solubility, promoting toxin uptake in hepatocytes.

Structure-activity relationship (SAR) studies using synthetic Adda analogs reveal that methylation at C9 and stereochemistry at C2/C3 are essential for toxicity .

Q. How can researchers address contradictions in reported yields of this compound during extraction?

Artifacts from dehydration or oxidation during workup (e.g., forming 3-oxo-cholesta-4,6-dienoic acid analogs) can skew yields . Mitigation strategies include:

- Isotopic labeling : Use deuterated internal standards (e.g., ²H₄-labeled analogs) to quantify degradation during GC-MS analysis.

- Low-temperature extraction : Limit thermal exposure (<40°C) and employ inert atmospheres (N₂/Ar) to stabilize reactive intermediates.

- Chromatographic validation : Compare retention times and fragmentation patterns with authentic standards to distinguish artifacts .

Q. What methodological challenges arise in detecting this compound in biological matrices?

- Cross-reactivity in immunoassays : Polyclonal antibodies targeting Adda may bind non-specifically to structurally similar compounds, requiring confirmation via LC-MS/MS .

- Matrix effects : Co-eluting lipids in tissue samples suppress ionization efficiency. Solid-phase extraction (C18 columns) and post-column infusion (e.g., formic acid) improve sensitivity.

- Quantitation limits : Ultra-low concentrations (<1 ng/mL) necessitate derivatization (e.g., dansyl chloride) for fluorescence detection or enhanced MS/MS fragmentation .

Data Analysis and Presentation Guidelines

Q. How should researchers statistically validate data on this compound bioactivity?

- Dose-response modeling : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values for enzyme inhibition assays.

- Error propagation : Report confidence intervals for kinetic parameters (kcat, Km) derived from Michaelis-Menten analyses.

- Multivariate analysis : Principal component analysis (PCA) can correlate structural features (e.g., substituent electronegativity) with toxicity across analogs .

Q. What best practices ensure reproducibility in synthetic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.